molecular formula C10H6BrFO2 B13213746 Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Cat. No.: B13213746
M. Wt: 257.06 g/mol
InChI Key: BGZMMUMNOAMJQZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenylprop-2-ynoates.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is used in various scientific research applications, including:

Biological Activity

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a prop-2-ynoate backbone with a 3-bromo and 2-fluoro substituent on the phenyl ring. This unique arrangement influences its chemical properties, including solubility, stability, and reactivity.

PropertyValue
Molecular FormulaC11H8BrF
Molecular Weight255.08 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance binding affinity to enzymes and receptors, potentially modulating their activity. This compound may exert its effects through:

  • Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their function.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μg/mL
Escherichia coli31.25 μg/mL
Pseudomonas aeruginosa62.5 μg/mL

The compound's mechanism against bacteria involves disrupting cell wall synthesis and inhibiting protein production, leading to cell death.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell LineIC50 (μM)
HeLa10
MCF715
A54920

The compound appears to target specific signaling pathways involved in cell proliferation and survival, making it a promising candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated superior antimicrobial activity compared to conventional antibiotics against MRSA strains . The study highlighted the compound's potential as a lead structure for developing new antibacterial agents.
  • Anticancer Activity : In a research article from MDPI, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects. The study concluded that the halogenated phenyl derivatives could be optimized for enhanced anticancer activity through structural modifications .

Properties

Molecular Formula

C10H6BrFO2

Molecular Weight

257.06 g/mol

IUPAC Name

methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6BrFO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3

InChI Key

BGZMMUMNOAMJQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C(=CC=C1)Br)F

Origin of Product

United States

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